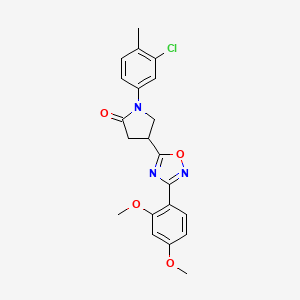![molecular formula C24H30N2O5 B2847826 Ethyl 5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate CAS No. 539806-90-1](/img/structure/B2847826.png)
Ethyl 5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities. They are prevalent in natural products and drugs and play a crucial role in cell biology .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups such as hydroxy and carboxylate ester would likely make the compound polar and potentially soluble in polar solvents. The compound’s melting point would depend on the strength of the intermolecular forces present .Applications De Recherche Scientifique
Potential Scientific Research Applications
1. Pharmacological Studies
Compounds with complex chemical structures like "Ethyl 5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate" may be investigated for their pharmacological properties. Researchers might explore their interactions with biological targets, such as receptors or enzymes, to understand their potential therapeutic effects.
2. Drug Development
Chemical compounds like the one mentioned may serve as lead compounds in drug discovery and development processes. Scientists may conduct structure-activity relationship (SAR) studies to optimize the compound's potency, selectivity, and pharmacokinetic properties for specific therapeutic purposes.
3. Biological Assays
Researchers may use "this compound" in various biological assays to elucidate its biological effects. These assays could include cell-based assays, biochemical assays, and in vivo studies to evaluate the compound's mechanism of action and potential therapeutic applications.
4. Target Identification
The compound might be employed in target identification studies to elucidate the molecular pathways and biological processes affected by its interaction with cellular components. This could involve techniques such as affinity chromatography, proteomics, and gene expression profiling to identify potential drug targets and pathways for further investigation.
5. Disease Models
Scientists may utilize "this compound" in disease models to assess its efficacy and safety in preclinical research. Animal models or cellular models of disease could be employed to evaluate the compound's therapeutic potential and mechanism of action in relevant pathological conditions.
References:
Unfortunately, there are no specific papers available on this compound in the Consensus database at the moment. However, these general concepts are commonly discussed in pharmacological and biomedical research literature.
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-4-30-24(29)23-17(3)26(18-7-5-16(2)6-8-18)22-10-9-20(13-21(22)23)31-15-19(28)14-25-11-12-27/h5-10,13,19,25,27-28H,4,11-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWISVDRIBSOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCCO)O)C3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

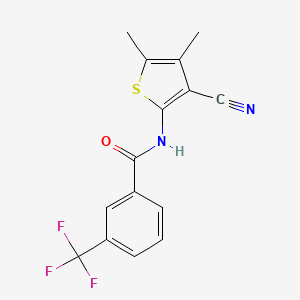
![1-(3,4-Dichlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2847744.png)
![methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2847748.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2847749.png)
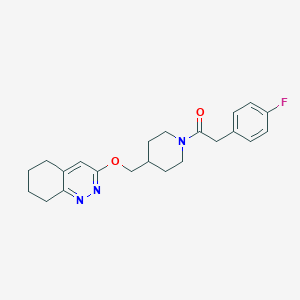
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2847751.png)

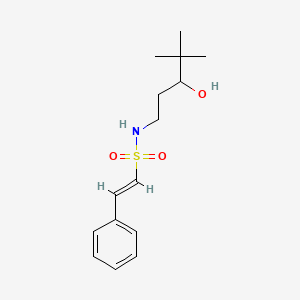
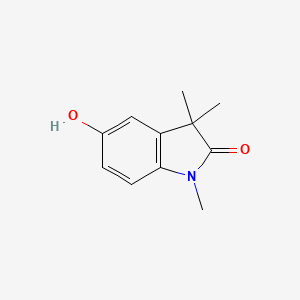

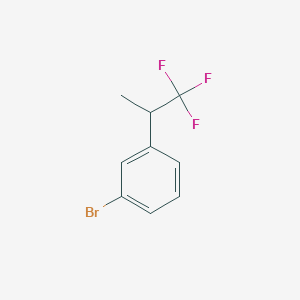

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2847764.png)
